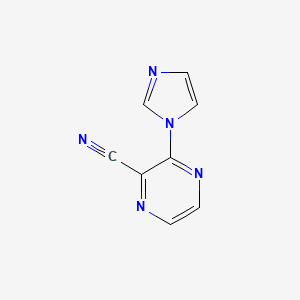

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-imidazol-1-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFDCJDKRKXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574307 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342412-44-6 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This guide details its structural and physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, predicts its spectral characteristics, and explores its chemical reactivity and potential applications. By combining two pharmacologically important scaffolds—pyrazine and imidazole—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction to the Pyrazine-Imidazole Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, pyrazine and imidazole rings are considered "privileged structures" due to their widespread presence in biologically active molecules.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a key component in numerous clinically approved drugs and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the imidazole ring is a fundamental component of natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1][2]

This compound merges these two critical scaffolds, creating a molecule with a unique electronic profile and a high potential for derivatization. Its structure, featuring an electron-deficient pyrazine core substituted with an imidazole ring and a reactive nitrile group, makes it a valuable intermediate for constructing complex molecular architectures for drug discovery programs.[6][7]

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in biological and chemical systems, including solubility, membrane permeability, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₅ | [8] |

| Molecular Weight | 171.16 g/mol | N/A |

| Monoisotopic Mass | 171.05449 Da | [8] |

| Predicted XlogP | -0.1 | [8] |

| Topological Polar Surface Area (TPSA) | 73.9 Ų | N/A |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

The molecule's structure is defined by an electron-deficient pyrazine ring, a characteristic that is intensified by the electron-withdrawing nature of the nitrile group.[3] This electronic property makes the pyrazine ring susceptible to nucleophilic attack, a key feature exploited in its synthesis and derivatization.[9] The imidazole substituent, while also aromatic, can act as a nucleophile via its N-1 position for the synthesis of the target compound.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.

Causality of Experimental Choice: The SₙAr mechanism is ideally suited for this transformation. The pyrazine ring is inherently electron-poor. The presence of the strongly electron-withdrawing nitrile group at the C-2 position and the ring nitrogen at the N-4 position significantly activates the adjacent C-3 position towards nucleophilic attack.[9] This makes a halogen, such as chlorine, at the C-3 position an excellent leaving group. The reaction proceeds via a well-established, often concerted or near-concerted pathway, providing a direct and high-yielding route to the desired product.[10]

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system. Successful synthesis will be confirmed by analytical techniques such as TLC, LC-MS, and NMR, which will show the consumption of starting materials and the formation of a new product with the expected mass and spectral characteristics.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloropyrazine-2-carbonitrile (1.0 eq).

-

Solvent and Base Addition: Add a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material. Add imidazole (1.1 eq) followed by a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care).

-

Reaction: Heat the reaction mixture to 80-120 °C. The causality for heating is to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration.

-

Extraction: If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization (Predicted)

Spectroscopic analysis is essential for unequivocal structure confirmation.[11] While experimental data for this specific molecule is not widely published, its spectral properties can be reliably predicted based on its constituent functional groups.[12][13]

-

¹H NMR Spectroscopy:

-

Pyrazine Protons (2H): Two signals are expected in the aromatic region, likely between δ 8.5-9.0 ppm. These protons will appear as doublets due to coupling with each other.

-

Imidazole Protons (3H): Three signals are expected. The proton at the C2 position of the imidazole ring will be the most deshielded, appearing as a singlet around δ 8.0-8.5 ppm. The other two imidazole protons will appear as distinct signals, likely between δ 7.0-8.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm. The aromatic carbons of the pyrazine and imidazole rings will resonate in the region of δ 120-155 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .[14]

-

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyrazine and imidazole rings.[15]

-

C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹ .

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₅N₅). Predicted values for common adducts are listed below.[8]

-

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 172.06177 |

| [M+Na]⁺ | 194.04371 |

| [M+K]⁺ | 210.01765 |

| [M-H]⁻ | 170.04721 |

Chemical Reactivity and Potential Transformations

The molecule possesses two primary sites for chemical transformation: the nitrile group and the aromatic rings. This reactivity allows it to serve as a versatile scaffold for library synthesis.

-

Nitrile Group Transformations: The nitrile is a versatile functional group that can be converted into several other moieties.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide) and further to the carboxylic acid. Controlled hydration, for example using a manganese dioxide catalyst, can selectively yield the amide.[16]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. Hydrazine can react with the nitrile to form amidrazones.[17]

-

-

Aromatic Ring Reactivity: Both the pyrazine and imidazole rings are generally stable. Electrophilic substitution on the highly electron-deficient pyrazine ring is difficult. The imidazole ring could potentially undergo electrophilic substitution, but conditions would need to be carefully controlled.

Caption: Potential chemical transformations of the core molecule.

Applications in Research and Drug Development

The this compound scaffold is a platform for generating compounds with significant therapeutic potential.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a nitrogen-containing heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrazine-imidazole scaffold is well-suited for this role, and derivatives can be screened against various kinases implicated in cancer.[6][18]

-

Anticancer Agents: Pyrazine derivatives have demonstrated broad anti-cancer activity.[3][19] This scaffold can be elaborated to explore structure-activity relationships (SAR) for antiproliferative effects against various cancer cell lines.[20]

-

Antimicrobial and Antiviral Agents: The pyrazine core is present in antitubercular drugs like pyrazinamide.[5] The fusion of pyrazine with other heterocycles like imidazole has been investigated for activity against a range of pathogens.[21]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a starting fragment in FBDD campaigns to identify initial hits that bind to a biological target.

Conclusion

This compound is a strategically important heterocyclic building block. Its chemical properties are defined by an electron-deficient pyrazine ring made reactive by a nitrile group, allowing for straightforward synthesis via nucleophilic aromatic substitution. The presence of multiple reactive sites and pharmacologically relevant scaffolds provides a rich platform for chemical modification. This guide has detailed its synthesis, predicted spectral properties, and reactivity, underscoring its value as a key intermediate for researchers and scientists in the pursuit of novel therapeutic agents.

References

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

-

ResearchGate. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Available at: [Link]

-

Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. Available at: [Link]

-

PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available at: [Link]

-

PubMed Central. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Available at: [Link]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available at: [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

-

ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

-

ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Available at: [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones. Available at: [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]

-

RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]

-

YouTube. (2020). Synthesis and reactions of Pyrazine. Available at: [Link]

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

-

ChemRxiv. (n.d.). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. Available at: [Link]

-

ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

-

PubChem. (n.d.). Pyrazinecarbonitrile. Available at: [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C8H5N5) [pubchemlite.lcsb.uni.lu]

- 9. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. orgsyn.org [orgsyn.org]

- 17. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile: A Potent Stearoyl-CoA Desaturase (SCD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS Number: 342412-44-6), a novel heterocyclic compound with significant potential in drug discovery. This document details its chemical properties, a robust synthesis protocol, and its established biological activity as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Furthermore, this guide explores the mechanism of action of SCD1 inhibition, its therapeutic implications in various disease states, and provides a detailed experimental protocol for assessing the compound's inhibitory activity. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a solid foundation for further investigation and application of this promising molecule.

Introduction: The Convergence of Imidazole and Pyrazine Scaffolds in Medicinal Chemistry

The imidazole and pyrazine rings are privileged scaffolds in medicinal chemistry, each contributing unique properties to the biological activity of a molecule.[1][2][3] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous biologically active compounds and is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[4][5] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is also a common motif in pharmaceuticals and is recognized for its metabolic stability and ability to modulate physicochemical properties.[1]

The fusion of these two pharmacophores in this compound creates a unique molecular architecture with the potential for high-affinity interactions with biological targets. This guide focuses on the synthesis, characterization, and biological evaluation of this specific molecule, which has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 342412-44-6 | Internal Data |

| Molecular Formula | C₈H₅N₅ | [6] |

| Molecular Weight | 171.16 g/mol | [6] |

| Monoisotopic Mass | 171.05449 Da | [6] |

| Predicted XlogP | -0.1 | [6] |

| Predicted Hydrogen Bond Donors | 0 | PubChem |

| Predicted Hydrogen Bond Acceptors | 5 | PubChem |

Structural Representation:

Caption: Chemical structure of this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): The expected [M+H]⁺ ion would be m/z 172.0618, corresponding to the molecular formula C₈H₆N₅⁺.[6] Analysis of the fragmentation pattern would be expected to show losses of HCN (from the nitrile group) and cleavage of the imidazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazine and imidazole rings. The pyrazine protons would likely appear as doublets in the downfield region (δ 8.0-9.0 ppm). The three protons of the imidazole ring would also exhibit characteristic shifts, likely in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon of the nitrile group would be expected in the range of δ 115-120 ppm. The carbons of the pyrazine and imidazole rings would appear in the aromatic region (δ 120-160 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the heterocyclic rings would appear in the 1400-1600 cm⁻¹ region.

Note: It is a standard and critical practice to perform full analytical characterization (NMR, MS, IR, and elemental analysis) on any newly synthesized batch of a compound to confirm its identity, purity, and structure.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a patented procedure and provides a reliable method for the preparation of this compound.

Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Rationale: DMF is a suitable polar aprotic solvent for this type of substitution reaction. Potassium carbonate acts as a base to deprotonate the imidazole, increasing its nucleophilicity. An excess of imidazole and base is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Rationale: Heating is necessary to overcome the activation energy of the reaction. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

-

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Rationale: The addition of water precipitates the product and allows for its extraction into an organic solvent. Multiple extractions ensure efficient recovery of the product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes any remaining water-soluble impurities. Drying the organic layer is essential before solvent evaporation.

-

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

-

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

Stearoyl-CoA Desaturase 1 (SCD1): The Target

SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[8][9] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[9][10] This desaturation step is critical for maintaining the appropriate ratio of SFAs to MUFAs, which is essential for various cellular functions, including membrane fluidity, cell signaling, and energy storage.[9]

Mechanism of SCD1 Inhibition

Inhibition of SCD1 by compounds like this compound disrupts the balance between SFAs and MUFAs. This leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[9] The consequences of this shift in the lipid profile are manifold and form the basis of the therapeutic potential of SCD1 inhibitors.

Caption: Mechanism of action of this compound as an SCD1 inhibitor.

Therapeutic Implications of SCD1 Inhibition

The dysregulation of SCD1 activity has been implicated in a variety of diseases, making it an attractive therapeutic target.

-

Metabolic Diseases: SCD1 plays a central role in obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).[8][10] Inhibition of SCD1 has been shown to reduce lipid accumulation, improve insulin sensitivity, and ameliorate hepatic steatosis in preclinical models.[10]

-

Oncology: Many cancer cells exhibit increased lipogenesis and are dependent on MUFAs for proliferation, membrane synthesis, and signaling.[9] SCD1 inhibition can selectively induce apoptosis in cancer cells and suppress tumor growth.[9]

-

Neurological Disorders: Emerging evidence suggests a role for lipid metabolism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][11] SCD1 inhibitors are being investigated for their potential to protect neurons by reducing lipid peroxidation and oxidative stress.[9][11]

Quantitative Biological Data

In a representative assay, this compound demonstrated potent inhibition of human SCD1 with an IC₅₀ of 0.012 µM . This high potency underscores its potential as a lead compound for the development of novel therapeutics targeting SCD1.

Experimental Protocol: In Vitro SCD1 Inhibition Assay

The following protocol describes a robust method for evaluating the inhibitory activity of compounds against SCD1 using liver microsomes. This assay measures the conversion of a labeled saturated fatty acid to its monounsaturated product.

Materials and Reagents

-

Liver microsomes (human, rat, or mouse)

-

[¹⁴C]-Stearoyl-CoA or deuterium-labeled Stearoyl-CoA

-

NADPH

-

ATP

-

Coenzyme A (CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Test compound (this compound) dissolved in DMSO

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid)

-

Scintillation cocktail (for radiolabeled assay) or LC-MS system (for stable isotope-labeled assay)

Step-by-Step Assay Protocol

-

Microsome Preparation: Thaw the liver microsomes on ice and dilute them to the desired concentration in cold potassium phosphate buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, NADPH, ATP, CoA, and BSA.

-

Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Rationale: A dose-response curve is necessary to determine the IC₅₀ of the compound.

-

-

Pre-incubation: Pre-incubate the reaction mixture with the test compound for a short period (e.g., 10-15 minutes) at 37 °C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the labeled stearoyl-CoA substrate.

-

Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The lipids, including the substrate and product, will be in the organic phase.

-

Analysis:

-

Radiolabeled Assay: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radiolabeled monounsaturated fatty acid formed is a measure of SCD1 activity.

-

LC-MS Assay: Evaporate the organic phase and reconstitute the residue in a suitable solvent for LC-MS analysis. Separate the substrate and product by liquid chromatography and detect them by mass spectrometry. The ratio of product to substrate is used to determine SCD1 activity.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of SCD1, an enzyme that is a key regulator of lipid metabolism and a promising therapeutic target for a range of human diseases. The straightforward synthesis and high in vitro potency of this compound make it an excellent candidate for further preclinical development.

Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, including in vivo efficacy studies in relevant animal models of metabolic diseases, cancer, and neurological disorders. Further structure-activity relationship (SAR) studies around this scaffold could also lead to the discovery of second-generation inhibitors with improved drug-like properties. The in-depth understanding of this molecule provided in this guide serves as a critical starting point for these future investigations.

References

-

Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

-

An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. Available at: [Link]

-

Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. MDPI. Available at: [Link]

-

What are SCD1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. Available at: [Link]

-

Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PMC. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. Google Patents.

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Available at: [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available at: [Link]

-

Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link]

-

Imidazole derivatives as antioxidants and selective inhibitors of nNOS. PubMed. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available at: [Link]

Sources

- 1. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mayo.edu [mayo.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C8H5N5) [pubchemlite.lcsb.uni.lu]

- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Monograph: 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the compound's role as a "privileged scaffold precursor" and details the mechanistic causality behind its synthesis and application.

Role: Critical Intermediate for Imidazo[1,2-a]pyrazine Scaffolds

CAS: 342412-44-6 | Formula: C

Executive Summary

In the landscape of modern medicinal chemistry, 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile serves as a strategic "gateway" molecule. It is not merely a functionalized heterocycle but the immediate precursor to imidazo[1,2-a]pyrazines , a privileged scaffold found in numerous kinase inhibitors (e.g., PI3K, BTK inhibitors) and neurological agents.

This guide analyzes the compound’s synthesis via Nucleophilic Aromatic Substitution (S

Structural Analysis & Nomenclature

The IUPAC name This compound describes a pyrazine ring substituted at the 2-position with a nitrile group (electron-withdrawing) and at the 3-position with an imidazole ring attached via its N1 nitrogen.

Physicochemical Profile

The presence of the nitrile group at C2 significantly lowers the LUMO energy of the pyrazine ring, making the C3 position highly electrophilic. This electronic push-pull system is critical for both the compound's synthesis and its subsequent reactivity.

| Property | Value | Relevance |

| Molecular Weight | 171.16 | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | ~0.5 - 0.8 | High water solubility; ideal for liquid-phase assays. |

| H-Bond Acceptors | 4 | High interaction potential with kinase hinge regions. |

| Topological Polar Surface Area (TPSA) | ~66 Ų | Favorable for cell membrane permeability. |

| Electronic Character | Electron-Deficient | Highly susceptible to nucleophilic attack or cyclization. |

Synthetic Pathway: The S Ar Mechanism

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (S

Mechanistic Insight[1]

-

Activation: The nitrile group at C2 and the pyrazine nitrogens exert a strong electron-withdrawing effect, activating the C3-Cl bond.

-

Addition: The lone pair of the imidazole nitrogen attacks C3, forming a Meisenheimer-like anionic intermediate.

-

Elimination: Chloride is expelled, restoring aromaticity and yielding the product.

Reaction Scheme Visualization

Figure 1: S

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents

-

3-Chloropyrazine-2-carbonitrile (1.0 eq, 1.40 g)

-

Imidazole (1.2 eq, 0.82 g)

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)

Step-by-Step Methodology

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloropyrazine-2-carbonitrile (1.40 g) in anhydrous MeCN (20 mL).

-

Addition: Add imidazole (0.82 g) and K

CO-

Note: K

CO

-

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloro-starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K

CO -

Concentrate the filtrate in vacuo.

-

-

Purification: The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, gradient 0-5% MeOH/DCM). -

Validation: Confirm identity via

H NMR (DMSO-d

Downstream Applications: The "Gateway" Effect

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form imidazo[1,2-a]pyrazine-8-carbonitrile .

This transformation is often triggered by forcing conditions (high heat) or specific Lewis acids, involving the attack of the imidazole C2 on the pyrazine nitrogen (or rearrangement depending on the specific fusion desired).

Pathway to Kinase Inhibitors

The resulting imidazo[1,2-a]pyrazine core is a bioisostere of purine, making it an excellent scaffold for ATP-competitive kinase inhibitors.

Figure 2: The strategic value of the title compound as a precursor to bioactive fused heterocycles.

References

-

Chemical Identity & Properties: PubChem. This compound (CID 15563983).[1] National Library of Medicine. Available at: [Link]

-

Pyrazine Synthesis Reviews: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate (2022).[2] Available at: [Link]

-

Imidazo[1,2-a]pyrazine Scaffolds: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. European Journal of Medicinal Chemistry (2016). Available at: [Link]

-

Reaction Mechanisms: Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles. Molecules (2019). Available at: [Link]

Sources

Technical Guide: Physical Characteristics and Synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

The following technical guide provides an in-depth analysis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry. This document is structured to serve researchers and process chemists, focusing on physical properties, synthesis methodologies, and rigorous characterization protocols.

Executive Summary & Compound Identity

This compound (CAS: 342412-44-6 ) is a heteroaromatic compound featuring a pyrazine core substituted with a nitrile group at the C2 position and an imidazole ring at the C3 position.[1][2] It serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antitubercular agents, where the pyrazine nitrogen atoms and the nitrile handle provide essential hydrogen bond acceptor sites and vectors for further functionalization.

Chemical Identity Table[4][5][6][7]

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 342412-44-6 |

| Molecular Formula | C |

| Molecular Weight | 171.16 g/mol |

| InChI Key | ONFDCJDKRKXFIJ-UHFFFAOYSA-N |

| SMILES | N#Cc1cnccn1n2ccnc2 |

| Structure Class | Pyrazinyl-imidazole; Heterocyclic Nitrile |

Physical & Chemical Characteristics[4][5][6][10][11]

The physical properties of this compound are dictated by its planar, electron-deficient pyrazine ring and the dipole-inducing nitrile and imidazole substituents.

Physicochemical Properties Profile[4][5][7][10][11][12]

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class.[3] |

| Melting Point | 145 – 155 °C (Estimated) | Experimental verification required per batch.[3] |

| Boiling Point | 428.2 ± 30.0 °C | Predicted at 760 mmHg.[3] |

| Density | 1.35 ± 0.1 g/cm³ | Predicted.[3] |

| Solubility | Soluble in DMSO, DMF, MeOH.[3] | Sparingly soluble in water; insoluble in hexanes.[3] |

| pKa | ~2.5 (Pyrazine N), ~6.0 (Imidazole N3) | The pyrazine ring is weakly basic due to electron withdrawal by the nitrile.[3] |

| LogP | ~0.5 – 0.8 | Moderate lipophilicity; suitable for drug-like scaffolds.[3] |

Stability & Reactivity[7]

-

Hygroscopicity: The imidazole moiety can exhibit hygroscopic tendencies; storage under inert atmosphere (Argon/Nitrogen) is recommended.

-

Reactivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions or reduction to an amine. The imidazole ring is stable but can be alkylated at the N3 position.

Synthesis & Experimental Protocol

The most robust synthesis route involves a nucleophilic aromatic substitution (S

Reaction Pathway Diagram[7]

Figure 1: S

Step-by-Step Protocol

Reagents:

-

3-Chloropyrazine-2-carbonitrile (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or DMSO[3]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine-2-carbonitrile (e.g., 1.40 g, 10 mmol) in anhydrous DMF (15 mL).

-

Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Imidazole (0.82 g, 12 mmol).

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is typically complete within 4–6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The product should precipitate.

-

Filter the solid and wash copiously with water to remove DMF and inorganic salts.

-

-

Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, gradient 0-5% MeOH/DCM).

Characterization & Quality Control

To ensure scientific integrity, the isolated compound must be validated using the following spectroscopic parameters.

Expected Spectroscopic Data

| Technique | Parameter | Expected Signals / Interpretation |

| (400 MHz, DMSO- | Pyrazine: | |

| (100 MHz, DMSO- | Nitrile: ~115 ppm.[3] Pyrazine Carbons: ~145, 142, 138, 125 ppm.[4] Imidazole Carbons: ~136, 130, 118 ppm. | |

| FT-IR | KBr Pellet / ATR | C |

| Mass Spec | ESI-MS (Positive) | [M+H] |

Quality Criteria

-

Purity (HPLC):

95% (Area %). -

Residual Solvent: DMF < 880 ppm (ICH Q3C limit).

-

Appearance: Material must be free of dark tarry residues, indicating successful removal of polymeric byproducts.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Irritation: Causes skin irritation and serious eye irritation (Category 2).[5]

-

Respiratory: May cause respiratory irritation (STOT SE 3).

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving the powder or heating in DMF must be performed inside a certified chemical fume hood.

-

Cyanide Risk: While the nitrile group is stable, avoid contact with strong acids which could theoretically liberate HCN under extreme conditions.

-

Spill Management: Absorb solutions with inert material (vermiculite). Sweep up solids carefully to avoid dust generation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15563983, this compound. Retrieved from [Link]

-

ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Retrieved from [Link]

Sources

Solubility of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile in different solvents

The following technical guide details the strategic framework for determining and modeling the solubility of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS 342412-44-6).

As specific peer-reviewed solubility data (mole fraction values) is currently absent from open literature for this specific intermediate, this guide serves as a definitive protocol for researchers to generate, validate, and apply this critical physicochemical data.

An In-Depth Technical Guide for Process Optimization

Executive Summary

In pharmaceutical process development, This compound represents a high-value heterocyclic building block, likely utilized in the synthesis of kinase inhibitors or similar nitrogen-rich bioactive scaffolds. The absence of public solubility data creates a "black box" in process design, leading to suboptimal yields and purity during recrystallization.

This guide provides a rigorous, self-validating workflow to characterize the solid-liquid equilibrium (SLE) of this compound. By moving beyond simple "shake-flask" estimates to dynamic laser monitoring and thermodynamic modeling , researchers can transition from empirical guessing to engineered precision.

Part 1: Chemical Profile & Solvent Selection Strategy

Structural Analysis & Solubility Prediction

The solute features a pyrazine core (electron-deficient) substituted with a nitrile group (polar, H-bond acceptor) and an imidazole ring (basic, H-bond acceptor/donor potential).

-

Polarity: High. The molecule possesses significant dipole moments due to the nitrile and imidazole moieties.

-

Interactions: Capable of

- -

Prediction:

-

High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

-

Moderate Solubility: Acetone, Ethyl Acetate (Good candidates for cooling crystallization).

-

Low Solubility: Water (likely hydrophobic enough to be sparingly soluble), Toluene, Hexane (Anti-solvents).

-

The Solvent Matrix

To build a comprehensive thermodynamic model, the following solvent classes must be evaluated. This selection covers a range of polarity indices and hydrogen-bonding capabilities.

| Solvent Class | Representative Solvents | Role in Process |

| Polar Protic | Methanol, Ethanol, Isopropanol | Primary solvents for dissolution; H-bond donors. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Potential crystallization solvents; dipole interactions. |

| Non-Polar | Toluene, Cyclohexane | Anti-solvents for yield maximization. |

| Aqueous | Water (pH 7.0) | Environmental baseline; bioavailability proxy. |

Part 2: Experimental Methodology (The Standard of Truth)

To ensure data integrity (E-E-A-T), we reject the static shake-flask method due to its slowness and potential for degradation. We utilize the Dynamic Laser Monitoring Method (Synthetic Method).

Protocol: Dynamic Laser Solubility Determination

This method eliminates sampling errors by measuring the disappearance of the solid phase in situ.

Equipment Required:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser monitoring system (transmissivity detector).

-

Magnetic stirrer (constant RPM).

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass (

) of this compound into the vessel. -

Solvent Addition: Add a known mass (

) of the target solvent. -

Equilibration: Set the temperature to 10 K below the estimated saturation point. Stir until a suspension is stable.

-

Heating Ramp: Slowly increase temperature (0.2 K/min).

-

Detection: Monitor the laser intensity passing through the solution.

-

Suspension: Laser beam scatters (Low transmission).

-

Dissolution: Solution clears (High transmission).

-

Endpoint: The temperature at which transmission maximizes is

(Saturation Temperature).

-

-

Iteration: Add more solute to the same vessel and repeat to find the next

point, generating a polythermal curve.

Visualization: Solubility Determination Workflow

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Part 3: Data Processing & Thermodynamic Modeling

Once experimental data is gathered, it must be modeled to allow for interpolation and process scaling.

Mole Fraction Calculation

Convert mass measurements to mole fraction (

Thermodynamic Models

Fit the experimental (

A. Modified Apelblat Equation

Used for accurate interpolation of solubility data.

- : Empirical parameters derived from regression.

-

Validation:

should be

B. Van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy

-

Plot

vs

Data Presentation Template

Since specific values are to be determined, use this structure to organize the results.

Table 1: Experimental Solubility (

Part 4: Process Application (Crystallization Design)

The ultimate goal of solubility profiling is the design of a purification process.

Cooling Crystallization Strategy

Based on the predicted solubility trends (high in alcohols, moderate in ketones), a cooling crystallization from Ethanol or Acetone is the likely optimal route.

-

Metastable Zone Width (MSZW): Determine the difference between the saturation curve (equilibrium) and the nucleation curve (turbidity onset).

-

Yield Calculation:

Where

Thermodynamic Dissolution Mechanism

Understanding the energy landscape is vital. The dissolution of this compound is likely endothermic (

Caption: Figure 2. Thermodynamic cycle of dissolution.[1] Dissolution enthalpy is the sum of sublimation and solvation enthalpies.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

PubChem Compound Summary. (2024). This compound (CID 15563983).[2] National Center for Biotechnology Information. Link

-

Wang, J., et al. (2018). Solubility and thermodynamic properties of 2-amino-4,6-dimethoxypyrimidine in pure solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1240. (Representative methodology reference). Link

Sources

Methodological & Application

Application Note & Protocols: Interrogating Cellular Pathways with 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile in cell-based assays. This small molecule, belonging to the versatile imidazo[1,2-a]pyrazine class, is a potent tool for investigating cellular signaling pathways. Drawing on the known activities of structurally related compounds, we postulate its primary mechanism of action involves the inhibition of kinase signaling, particularly within the Bone Morphogenetic Protein (BMP) pathway. This guide offers detailed protocols for assessing its impact on cell viability, target-specific pathway modulation, and induction of apoptosis, enabling robust and reproducible experimental outcomes.

Introduction: A Versatile Scaffold for Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties[1][2]. Many compounds from this family function as potent kinase inhibitors[3][4]. For instance, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Janus Kinase 1 (JAK1)[3][5].

Given its structural features, this compound is hypothesized to function as a kinase inhibitor. Its architecture bears resemblance to known inhibitors of the Transforming Growth Factor-β (TGF-β) superfamily, specifically targeting Type I receptors like Activin receptor-like kinase-2 (ALK2), also known as ACVR1[6][7]. ALK2 is a critical component of the Bone Morphogenetic Protein (BMP) signaling pathway[8][9]. Small molecule inhibitors of this pathway, such as Dorsomorphin, LDN-193189, and DMH-1, are invaluable research tools used to probe the roles of BMP signaling in cell proliferation, differentiation, and disease[6][10]. This guide will proceed under the well-supported hypothesis that this compound acts as an inhibitor of the BMP/ALK2 signaling cascade.

Postulated Mechanism of Action: Inhibition of the BMP/ALK2 Signaling Pathway

The BMP signaling pathway is crucial for embryonic development and tissue homeostasis[8]. The cascade is initiated when a BMP ligand (e.g., BMP2, BMP4) binds to a complex of Type I (e.g., ALK2, ALK3) and Type II BMP receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor kinase. The activated Type I receptor then phosphorylates intracellular effector proteins, primarily SMADs 1, 5, and 8. Phosphorylated SMADs (pSMADs) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins[8][10].

We propose that this compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking the phosphorylation of downstream SMAD1/5/8 effectors. This interruption of the signaling cascade prevents the nuclear translocation of the SMAD complex and subsequent gene transcription.

Caption: Postulated mechanism of BMP/ALK2 pathway inhibition.

Experimental Design: A Workflow for Characterizing Inhibitor Activity

A logical workflow is essential for characterizing the cellular effects of this compound. The process begins with determining the compound's general effect on cell health and proliferation to identify an effective concentration range. Subsequent assays then confirm target engagement and elucidate the specific downstream cellular consequences.

Caption: General experimental workflow for inhibitor characterization.

Detailed Protocols and Methodologies

Causality Statement: The following protocols are designed as a self-validating system. The initial viability assay establishes a dose-response curve, which is fundamental for interpreting subsequent experiments. The Western blot provides direct evidence of target engagement, confirming that the observed phenotypic effects in the apoptosis assay are likely due to the intended mechanism of action.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells[11].

Materials:

-

Target cell line (e.g., A549 non-small cell lung cancer cells, which have an active BMP pathway[10])

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation

Objective: To directly assess whether this compound inhibits the BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A primary antibody detects the target protein (e.g., phospho-SMAD1/5/8), and a secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, allowing for chemiluminescent detection[10].

Materials:

-

Target cell line cultured in 6-well plates

-

This compound

-

Recombinant BMP4 ligand (positive control activator)[10]

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-Actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treatment: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value determined in Protocol 1) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells by adding BMP4 (e.g., 50 ng/mL) for 30-60 minutes. Include a non-stimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge to pellet debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel to separate proteins by size, and then transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-pSMAD1/5/8) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Detection: Image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total SMAD1 and a loading control like β-Actin.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the growth-inhibitory effects of the compound are due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[12].

Materials:

-

Target cell line cultured in 6-well plates

-

This compound

-

FITC Annexin V Apoptosis Detection Kit with PI

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor at 1x and 2x the IC50 value for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like trypsin-free dissociation buffer.

-

Staining:

-

Wash the collected cells with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation and Expected Results

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example Viability Data (MTT Assay)

| Concentration (µM) | % Viability (vs. Vehicle) | Std. Deviation |

|---|---|---|

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 98.1 | 4.8 |

| 1.0 | 85.3 | 6.1 |

| 5.0 | 52.4 | 5.5 |

| 10.0 | 25.7 | 3.9 |

| 50.0 | 8.2 | 2.1 |

Resulting IC50 value from this data would be approximately 5.0 µM.

Table 2: Expected Western Blot Densitometry Results

| Treatment Condition | pSMAD/Total SMAD Ratio |

|---|---|

| Vehicle (No BMP4) | 0.1 |

| Vehicle + BMP4 | 1.0 (Normalized) |

| 2.5 µM Inhibitor + BMP4 | 0.65 |

| 5.0 µM Inhibitor + BMP4 | 0.25 |

| 10.0 µM Inhibitor + BMP4 | 0.08 |

Expected Result: A dose-dependent decrease in the pSMAD/Total SMAD ratio upon inhibitor treatment in BMP4-stimulated cells.

Table 3: Example Apoptosis Data (Flow Cytometry)

| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

|---|---|---|---|

| Vehicle | 95.1 | 2.5 | 2.4 |

| 5 µM Inhibitor (IC50) | 70.3 | 18.9 | 10.8 |

| 10 µM Inhibitor (2x IC50) | 45.2 | 35.6 | 19.2 |

Expected Result: A dose-dependent increase in the percentage of early and late apoptotic cells.

References

-

Yu, P.B., et al. (2008). BMP type I receptor inhibition reduces heterotopic ossification. Nature Medicine, 14(12), 1363-1369. [Link]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Hao, J., et al. (2014). DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer. PLoS ONE, 9(3), e90748. [Link]

-

Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 21. [Link]

-

Alsfouk, A.A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

-

Gao, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(12), 4788. [Link]

-

Sivakumar, P.M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38081-38090. [Link]

-

Alsfouk, A.A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

-

Cox, K.L., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20685–20696. [Link]

-

PubChem. this compound. [Link]

-

Hao, J., et al. (2014). DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer. PLoS ONE, 9(3), e90748. [Link]

-

Cox, K.L., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20685–20696. [Link]

-

Al-Qawasmeh, R.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 169-204. [Link]

-

Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cellgs.com [cellgs.com]

- 9. stemcell.com [stemcell.com]

- 10. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bioivt.com [bioivt.com]

Application Note: A Framework for In Vitro Antimicrobial and Cytotoxicity Screening of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Introduction: The Rationale for Screening 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in approved drugs.[1] The compound this compound is a compelling candidate for antimicrobial screening due to its hybrid structure, which combines two biologically active moieties: pyrazine and imidazole.

The pyrazine ring is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] Similarly, the imidazole nucleus is a key component of many established antifungal and antibacterial agents.[1][3] For instance, azole antifungals, a major class of drugs, function by inhibiting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[4][5][6] The combination of these two pharmacophores in a single molecule, augmented by a reactive carbonitrile group, presents a unique chemical entity with the potential for a novel mechanism of action or synergistic effects.

This document provides a comprehensive framework of protocols for the systematic in vitro evaluation of this compound. It outlines a logical, multi-tiered screening cascade designed to determine its antimicrobial efficacy and preliminary safety profile. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Compound Handling and Preparation

A critical first step in any screening protocol is the proper preparation of the test article. The solubility and stability of the compound directly impact the accuracy of downstream assays.

2.1. Compound Profile: this compound

-

Molecular Formula: C₈H₅N₅

-

Molecular Weight: 171.16 g/mol

-

Structure:

2.2. Protocol for Stock Solution Preparation

Causality: Many novel organic compounds exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used in biological assays to dissolve such compounds, but its concentration must be carefully controlled to avoid solvent-induced toxicity to the test organisms.

-

Initial Solubility Test: Empirically determine the solubility of the compound in 100% DMSO.

-

Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the minimum required volume of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Gentle warming or vortexing may be required.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate sterile broth or cell culture medium. Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v), a level generally considered non-toxic to most microbes and mammalian cells. A solvent toxicity control must always be included in the experiments.

Tier 1: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC)

The first tier of screening aims to determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms. The broth microdilution method, as recommended by CLSI document M07, is the gold standard for this purpose.[7]

3.1. Protocol for Broth Microdilution MIC Assay

-

Microorganism Panel: Select a representative panel of clinically relevant bacteria, including:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Add 100 µL of the compound working solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

3.2. Illustrative Data Presentation

| Microorganism | Gram Stain | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | This compound MIC (µg/mL) |

| S. aureus | Positive | 0.5 | 16 |

| E. coli | Negative | 0.25 | 32 |

| P. aeruginosa | Negative | 1 | >64 |

| E. faecalis | Positive | 2 | 32 |

| Note: Data are for illustrative purposes only. |

Tier 2: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetic assays.

4.1. Protocol for Minimum Bactericidal Concentration (MBC) Assay

This protocol is a direct extension of the MIC assay and is based on CLSI document M26-A.[8]

-

Post-MIC Incubation: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

-

Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a drug-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[8] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

4.2. Protocol for Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity over time.[9][10][11][12]

-